molecular formula C18H24N4O3 B4441689 5-[4-(5-isopropyl-2-methyl-3-furoyl)-1-piperazinyl]-2-methyl-3(2H)-pyridazinone

5-[4-(5-isopropyl-2-methyl-3-furoyl)-1-piperazinyl]-2-methyl-3(2H)-pyridazinone

Cat. No. B4441689
M. Wt: 344.4 g/mol
InChI Key: JXIPNOLZKYVQDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[4-(5-isopropyl-2-methyl-3-furoyl)-1-piperazinyl]-2-methyl-3(2H)-pyridazinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, biochemistry, and pharmacology. This compound is commonly referred to as PMSF, which stands for phenylmethylsulfonyl fluoride. PMSF is a serine protease inhibitor that is widely used in biochemical and molecular biology experiments to prevent the degradation of proteins by proteases.

Mechanism of Action

PMSF acts as a serine protease inhibitor by irreversibly binding to the active site of serine proteases. This binding prevents the protease from cleaving peptide bonds in proteins, thus preserving the integrity of the protein sample.
Biochemical and Physiological Effects:
PMSF has been shown to have a wide range of biochemical and physiological effects. In addition to its role as a protease inhibitor, PMSF has been shown to inhibit platelet aggregation, reduce the production of inflammatory cytokines, and increase the activity of certain enzymes involved in lipid metabolism.

Advantages and Limitations for Lab Experiments

One of the main advantages of using PMSF in lab experiments is its ability to irreversibly inhibit serine proteases, making it an effective tool for preserving protein samples. However, PMSF has some limitations, including its potential to react with other proteins and its relatively short half-life in solution.

Future Directions

There are several potential future directions for research involving PMSF. One area of interest is the development of more potent and selective serine protease inhibitors for use in drug discovery and development. Additionally, further research is needed to fully understand the biochemical and physiological effects of PMSF and its potential applications in various fields.

Scientific Research Applications

PMSF has a wide range of applications in scientific research, particularly in the fields of biochemistry and molecular biology. It is commonly used as a protease inhibitor to prevent the degradation of proteins during protein purification and analysis. PMSF is also used to inhibit serine proteases in cell culture and tissue homogenates.

properties

IUPAC Name

2-methyl-5-[4-(2-methyl-5-propan-2-ylfuran-3-carbonyl)piperazin-1-yl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3/c1-12(2)16-10-15(13(3)25-16)18(24)22-7-5-21(6-8-22)14-9-17(23)20(4)19-11-14/h9-12H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXIPNOLZKYVQDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C(C)C)C(=O)N2CCN(CC2)C3=CC(=O)N(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-[4-(5-isopropyl-2-methyl-3-furoyl)-1-piperazinyl]-2-methyl-3(2H)-pyridazinone
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5-[4-(5-isopropyl-2-methyl-3-furoyl)-1-piperazinyl]-2-methyl-3(2H)-pyridazinone
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5-[4-(5-isopropyl-2-methyl-3-furoyl)-1-piperazinyl]-2-methyl-3(2H)-pyridazinone
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5-[4-(5-isopropyl-2-methyl-3-furoyl)-1-piperazinyl]-2-methyl-3(2H)-pyridazinone
Reactant of Route 5
5-[4-(5-isopropyl-2-methyl-3-furoyl)-1-piperazinyl]-2-methyl-3(2H)-pyridazinone
Reactant of Route 6
5-[4-(5-isopropyl-2-methyl-3-furoyl)-1-piperazinyl]-2-methyl-3(2H)-pyridazinone

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